molecular formula C12H16O2 B1602136 Ethyl 3-(3-methylphenyl)propanoate CAS No. 7297-13-4

Ethyl 3-(3-methylphenyl)propanoate

Cat. No.: B1602136
CAS No.: 7297-13-4
M. Wt: 192.25 g/mol
InChI Key: PNUYNMNAQYRXAV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylphenyl)propanoate: is an organic compound belonging to the ester family. It is characterized by its pleasant aroma, which makes it a common ingredient in the fragrance and flavor industries. The compound has the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-methylphenyl)propanoate can be synthesized through the esterification reaction between 3-methylphenylpropanoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(3-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 3-phenylpropanoate
  • Ethyl 3-(4-methylphenyl)propanoate
  • Methyl 3-(3-methylphenyl)propanoate

Comparison: this compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, aroma, and potential biological activities .

Properties

IUPAC Name

ethyl 3-(3-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUYNMNAQYRXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570047
Record name Ethyl 3-(3-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7297-13-4
Record name Ethyl 3-(3-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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